Structural Differentiation via Computed Lipophilicity: LogP 4.4 vs. Simpler Benzohydrazide Analogs
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide has a computed LogP (XLogP3) of 4.4 [1]. By comparison, 4-methylbenzohydrazide—the benzohydrazide fragment alone—has a computed LogP of approximately 0.9, and unsubstituted benzohydrazide has a LogP of approximately 0.5 [2]. The approximately 3.5-log-unit increase in lipophilicity is attributable to the 4-chloro-2-methylphenoxypropanoyl arm. In the phenoxyacetohydrazide antibacterial series, compounds with LogP values above 3.5 showed improved whole-cell activity against S. aureus (MIC 64 µg/mL for the most active analogs 4a, 4j, and 4k) [3], consistent with the expectation that higher lipophilicity facilitates penetration of the Gram-positive cell envelope.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.4 (XLogP3) |
| Comparator Or Baseline | 4-Methylbenzohydrazide LogP ≈ 0.9; unsubstituted benzohydrazide LogP ≈ 0.5 |
| Quantified Difference | ΔLogP ≈ +3.5 vs. 4-methylbenzohydrazide; ΔLogP ≈ +3.9 vs. benzohydrazide |
| Conditions | Computed values from PubChem (XLogP3 algorithm); no experimental LogP available |
Why This Matters
A 3.5-log-unit lipophilicity advantage predicts greater membrane partitioning, which is correlated with improved whole-cell antibacterial activity in phenoxy-substituted hydrazide series.
- [1] PubChem Compound Summary CID 3469121. XLogP3 = 4.4. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for 4-methylbenzohydrazide (CID 76648) and benzohydrazide (CID 1742). Computed LogP values. National Center for Biotechnology Information. View Source
- [3] Design, synthesis and molecular modelling of phenoxyacetohydrazide derivatives as Staphylococcus aureus MurD inhibitors. Chemical Papers. 2021;75(3):1221-1235. DOI: 10.1007/s11696-020-01380-2. View Source
